molecular formula C9H11Cl2NO2 B2658963 3-Chloro-5-methoxyphenacylamine hydrochloride CAS No. 1980086-11-0

3-Chloro-5-methoxyphenacylamine hydrochloride

Cat. No.: B2658963
CAS No.: 1980086-11-0
M. Wt: 236.09
InChI Key: PDFRGOLCSYDRBS-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyphenacylamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2·HCl It is a derivative of phenacylamine, characterized by the presence of a chloro group at the 3-position and a methoxy group at the 5-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyphenacylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-methoxybenzaldehyde and an appropriate amine.

    Reaction Conditions: The benzaldehyde is subjected to reductive amination with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyphenacylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 3-chloro-5-methoxybenzaldehyde.

    Reduction: Formation of 3-chloro-5-methoxyphenethylamine.

    Substitution: Formation of various substituted phenacylamines.

Scientific Research Applications

3-Chloro-5-methoxyphenacylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyphenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Affecting signaling pathways and biochemical processes within cells.

    Inhibiting Enzymes: Inhibiting the activity of certain enzymes, leading to altered metabolic or physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxybenzaldehyde: A precursor in the synthesis of 3-Chloro-5-methoxyphenacylamine hydrochloride.

    3-Chloro-5-methoxyphenethylamine: A related compound with similar structural features.

    3-Chloro-5-methoxyphenylacetic acid: Another structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-1-(3-chloro-5-methoxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-8-3-6(9(12)5-11)2-7(10)4-8;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFRGOLCSYDRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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